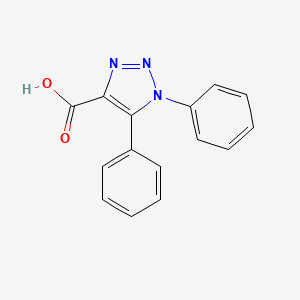
1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,5-diphenyl-1H-1,2,3-triazole-4-carboxylic acid” is a type of 1,2,3-triazole . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .
Synthesis Analysis
A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Chemical Reactions Analysis
The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process . It became the prototypical example of a ‘click reaction’ as defined by Sharpless .Applications De Recherche Scientifique
Ruthenium-Catalyzed Synthesis for Peptidomimetics
Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates offers a pathway to triazole-based scaffolds, which are crucial for developing peptidomimetics or biologically active compounds. This method overcomes the Dimroth rearrangement challenge, enabling the creation of triazole-containing dipeptides and HSP90 inhibitors with significant potential in biological applications (Ferrini et al., 2015).
Corrosion Inhibition
The derivatives of 1,2,3-triazole, including 1,5-diphenyl variants, have been evaluated for their efficiency in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid solutions. These studies highlight the significant inhibition efficiency, providing insights into the adsorption mechanism and offering a foundation for developing new corrosion inhibitors (Bentiss et al., 2007).
Antifungal Agents
Novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids have been synthesized as antifungal agents. These compounds exhibit promising antifungal activity, comparable to fluconazole against Candida albicans, indicating their potential as therapeutic agents (Nikalje et al., 2015).
Synthesis of Macrolides
Oxazoles, acting as masked forms of activated carboxylic acids, have been employed in the synthesis of macrolides, showcasing the versatility of triazole derivatives in organic synthesis. This approach offers a novel pathway for synthesizing complex molecules, including recifeiolide and curvularin, highlighting the utility of triazole derivatives in synthetic chemistry (Wasserman et al., 1981).
Luminescent Probe Development
The development of fluorescent probes incorporating 1,2,3-triazole derivatives, such as the detection of homocysteine, underscores the application of these compounds in sensor technology and biological research. The specific probe designed for homocysteine detection demonstrates the potential of triazole derivatives in creating sensitive and selective sensors for biological molecules (Chu et al., 2019).
Mécanisme D'action
Target of Action
It is known that triazole derivatives, such as 1,2,4-triazole, have been found to interact with theheme moiety of CYP-450 . The nitrogen atoms of the triazole ring bind to the iron in the heme moiety, and the phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
For instance, in the case of 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This interaction could lead to changes in the enzyme’s activity, potentially influencing various biochemical pathways.
Biochemical Pathways
It is known that triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets . For instance, they can inhibit the activity of certain enzymes, leading to downstream effects on various biochemical processes.
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that triazole derivatives have been found to exhibit various biological activities, such as anticancer , antimicrobial , antiviral , and anti-inflammatory effects .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
1,5-diphenyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-14(11-7-3-1-4-8-11)18(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYUNSOJJJAMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B2986510.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2986515.png)
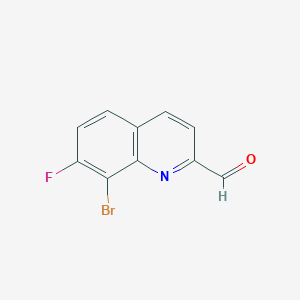
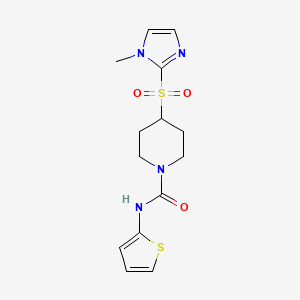
![1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2986522.png)
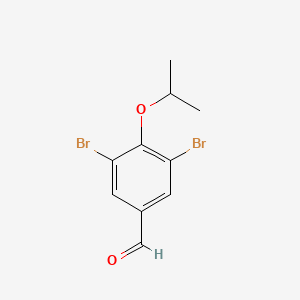
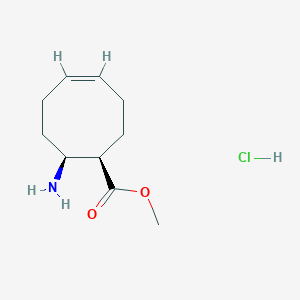
![3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone](/img/structure/B2986526.png)

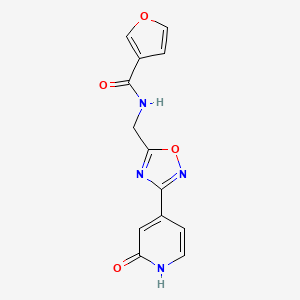

![4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2986530.png)
